molecular formula C7H6F2N2O3 B1471726 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid CAS No. 1548302-25-5

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

Cat. No.: B1471726
CAS No.: 1548302-25-5
M. Wt: 204.13 g/mol
InChI Key: DMXUSWKRDLGWQV-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid (CAS 1548302-25-5) is a high-value pyridazine-based building block designed for advanced research and development . This compound features a pyridazine ring, a privileged scaffold in medicinal chemistry, substituted with a carboxylic acid group and a 2,2-difluoroethoxy side chain. The presence of these functional groups makes it a versatile intermediate for synthesizing a wide range of derivatives, particularly through amidation or esterification reactions at the carboxylic acid site . The 2,2-difluoroethoxy moiety is a key structural feature often incorporated to modulate the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity, which can significantly influence pharmacokinetic profiles. As a result, this compound is of significant interest in pharmaceutical research for the design and synthesis of potential bioactive molecules. Its structural framework is relevant in the exploration of novel Diacylglyceride O-Acyltransferase 2 (DGAT2) inhibitors, which are a promising therapeutic avenue for conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and metabolic disorders . Furthermore, analogous pyridazine carboxylic acid derivatives are extensively utilized in the synthesis of herbicides and agrochemicals, highlighting the utility of this compound in multiple industrial research fields . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a critical starting material for constructing complex target molecules in drug discovery programs and other chemical biology studies.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-1-4(7(12)13)10-11-6/h1-2,5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXUSWKRDLGWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid 2,2-Difluoroethoxy (position 6), carboxylic acid (position 3) C₇H₆F₂N₂O₃ 216.13 g/mol High lipophilicity (fluorine atoms), moderate solubility (carboxylic acid group).
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid 2-Chlorophenylsulfanyl (position 6) C₁₁H₇ClN₂O₂S 266.7 g/mol Increased steric bulk (sulfur bridge), potential thioether-mediated reactivity.
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one 4-Fluoro-2-methoxyphenyl (position 6) C₁₁H₉FN₂O₂ 234.20 g/mol Aromatic substitution enhances π-π stacking; methoxy group improves solubility.
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid Trifluoromethylbenzyl (position 1), methyl (position 6) C₁₃H₁₁F₃N₂O₂ 296.24 g/mol Strong electron-withdrawing trifluoromethyl group; pyrazole core alters ring electronics.

Key Findings:

However, it is less lipophilic than the trifluoromethylbenzyl group in the pyrazole analog due to the latter’s larger hydrophobic surface area . The 2-chlorophenylsulfanyl group in the thioether analog introduces steric hindrance and polarizability, which may influence binding interactions in biological systems .

Solubility and Hydrogen Bonding: The carboxylic acid group at position 3 in all listed compounds confers moderate aqueous solubility and enables hydrogen bonding with target proteins. This contrasts with non-carboxylic acid derivatives (e.g., pyridazinones), which exhibit reduced solubility .

Metabolic Stability: Fluorine atoms in the difluoroethoxy and trifluoromethyl groups reduce oxidative metabolism, enhancing metabolic stability compared to non-fluorinated analogs .

Synthetic Accessibility: Alkylation reactions (e.g., using halides with pyridazinones under basic conditions) are common for introducing ether or thioether substituents, as seen in . The difluoroethoxy group likely requires a difluoroethyl halide precursor, which may involve specialized fluorination steps.

Research Implications and Limitations

While the provided evidence lacks direct biological data for this compound, structural comparisons suggest its utility in drug discovery. For example:

  • The compound’s balance of lipophilicity and solubility makes it a candidate for kinase inhibitor development.
  • Limitations include the absence of explicit pharmacokinetic or toxicity data in the evidence, necessitating further experimental validation.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid generally involves two key steps:

  • Introduction of the 2,2-difluoroethoxy substituent onto the pyridazine ring.
  • Functionalization of the pyridazine ring to introduce the carboxylic acid group at the 3-position.

The preparation often starts from appropriately substituted pyridazine or pyridine derivatives, followed by ether formation and carboxylation.

Preparation of 2,2-Difluoroethoxy Substituent

A patented method describes the synthesis of difluoroethoxy-substituted heterocycles by forming an ether bond between phenolic hydroxyl groups and difluoroethanol, avoiding the use of costly and less available reagents such as 2,2-difluorobromoethane. This method employs:

  • Triphenylphosphine and diethyl azodiformate (DEAD) in tetrahydrofuran (THF) as reagents.
  • Difluoroethanol as the source of the difluoroethoxy group.
  • Nitrogen atmosphere and mild temperatures (5–50 °C).
  • Catalytic amounts of 18-crown-6 ether to enhance reaction efficiency and yield.

This Mitsunobu-type reaction allows efficient ether formation with yields and reaction times optimized by controlling temperature and catalyst amount.

Carboxylation of Pyridazine Derivatives

Carboxylation typically involves lithiation of a fluorinated pyridine or pyridazine precursor followed by carbonation with dry ice (solid CO2). This process is conducted under cryogenic conditions (-70 to -78 °C) to control reactivity and selectivity.

A representative procedure for a related compound, 2,6-difluoropyridine-3-carboxylic acid, involves:

  • Treatment of 2,6-difluoropyridine with n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-70 to -78 °C).
  • Addition of dry ice to introduce the carboxyl group.
  • Acidification and extraction to isolate the carboxylic acid product.
  • Recrystallization to purify the compound.

Typical yields for these carboxylation reactions range from 60% to 70%, depending on the exact conditions and scale.

Detailed Synthetic Route for this compound

Based on the integration of the above methods, a plausible synthetic route includes:

Step Reaction Description Reagents/Conditions Yield/Notes
1 Preparation of pyridazine intermediate with hydroxyl group at 6-position Starting pyridazine derivative -
2 Ether formation: coupling of 6-hydroxypyridazine with difluoroethanol Triphenylphosphine, DEAD, THF, 5–50 °C, nitrogen atmosphere, catalytic 18-crown-6 High yield; reaction time 0.5–24 h
3 Lithiation of pyridazine ring at 3-position n-Butyllithium or LDA, THF, -70 to -78 °C Controlled lithiation for regioselectivity
4 Carboxylation by carbonation with dry ice Dry ice addition at low temperature, followed by acid workup Yield ~60-70%
5 Purification Acid-base extraction, recrystallization Pure this compound

Reaction Conditions and Optimization

  • Ether Formation: The use of triphenylphosphine and DEAD under nitrogen protects sensitive intermediates and avoids side reactions. The crown ether catalyst improves the nucleophilicity of difluoroethanol, enhancing yield and reducing reaction time.

  • Lithiation and Carboxylation: Strict temperature control (-78 °C) is critical for regioselective lithiation and to prevent side reactions. Slow addition of dry ice ensures controlled carboxylation and better yields.

Research Findings and Comparative Data

Parameter Method A (Patent-based ether formation) Method B (Classical lithiation-carboxylation)
Reagents Triphenylphosphine, DEAD, difluoroethanol, 18-crown-6 n-Butyllithium or LDA, dry ice
Temperature 5–50 °C for ether formation -78 °C for lithiation/carboxylation
Reaction Time 0.5–24 hours 1–4 hours for lithiation, 0.5 hours carbonation
Yield High (optimized by crown ether) 60–70% for carboxylation step
Purification Standard extraction and recrystallization Acid-base extraction, recrystallization
Cost Efficiency Avoids expensive difluorobromoethane Uses readily available reagents

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyridazine core in 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid?

  • Methodological Answer : The pyridazine ring is typically synthesized via cyclization reactions. For example, diazoacetate derivatives can undergo dipolar cycloaddition with dihydropyrrole intermediates to form fused pyridazine-carboxylic acid frameworks . Reductive cyclization using trialkylphosphine or palladium catalysts is also reported for fluorinated pyridazine derivatives . Post-cyclization modifications, such as ester saponification (e.g., converting ethyl esters to carboxylic acids), are critical for final product isolation .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming the presence of the 2,2-difluoroethoxy group and pyridazine ring substitution patterns .
  • HPLC-MS : Used to monitor reaction progress and identify impurities (e.g., unreacted intermediates or byproducts like N-oxides) .
  • X-ray Crystallography : For resolving ambiguous stereochemistry in fused-ring systems, particularly when chiral centers are introduced during synthesis .

Q. How can researchers purify this compound from reaction mixtures?

  • Methodological Answer : Acid-base extraction is effective due to the compound’s carboxylic acid moiety. After neutralizing the reaction mixture, the product is precipitated under acidic conditions (pH ~3–4). Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) further removes hydrophobic impurities . For scale-up, recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for introducing the 2,2-difluoroethoxy substituent onto pyridazine derivatives?

  • Methodological Answer :

  • Stepwise Alkylation : React pyridazine-3-carboxylic acid with 2,2-difluoroethyl triflate in the presence of a base (e.g., Cs2_2CO3_3) in tert-butyl alcohol at 80–100°C to enhance nucleophilic substitution efficiency .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)2_2) with XPhos ligands improve regioselectivity in multi-step reactions, minimizing side products .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) increase solubility of fluorinated intermediates, improving reaction homogeneity .

Q. What strategies resolve discrepancies in reported synthetic yields for pyridazine-carboxylic acid derivatives?

  • Methodological Answer :

  • Controlled Reagent Ratios : Excess 2,2-difluoroethylating agents (1.5–2.0 equivalents) mitigate incomplete substitution, a common yield-limiting factor .
  • Inert Atmosphere : Rigorous exclusion of moisture via Schlenk techniques prevents hydrolysis of sensitive intermediates (e.g., methyl esters) .
  • Byproduct Analysis : LC-MS tracking of side reactions (e.g., over-alkylation or ester hydrolysis) informs corrective adjustments .

Q. How do structural modifications (e.g., fluorination or heterocyclic fusion) influence the bioactivity of pyridazine-carboxylic acid derivatives?

  • Methodological Answer :

  • Fluorine Substitution : The 2,2-difluoroethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in antibacterial quinolones .
  • Heterocyclic Fusion : Fusion with pyrrolidine or benzoxazine rings (e.g., in related compounds) increases rigidity, improving target binding affinity .
  • SAR Studies : Systematic variation of substituents at positions 3 and 6 of the pyridazine ring, followed by enzymatic assays (e.g., bacterial topoisomerase inhibition), identifies pharmacophoric motifs .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Modeling the electron-withdrawing effect of the carboxylic acid group on the pyridazine ring’s electrophilicity guides solvent and catalyst selection .
  • Transition State Analysis : Identifies steric hindrance from the difluoroethoxy group, informing the design of bulkier ligands (e.g., tert-butyl XPhos) to stabilize intermediates .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the stability of pyridazine-3-carboxylic acid derivatives under acidic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl at 40°C for 24 hours) to compare decomposition rates of this compound with analogs lacking fluorine substituents. LC-MS monitors decarboxylation or ring-opening byproducts .
  • Protective Group Strategies : Temporary ester protection of the carboxylic acid during synthesis prevents unwanted acid-catalyzed degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid
Reactant of Route 2
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6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

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